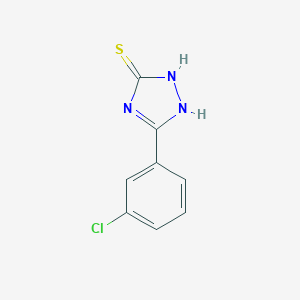

5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQZVPQAJQHJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353724 | |

| Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117320-61-3 | |

| Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position creates a versatile molecule, this compound, which serves as both a potential bioactive agent and a crucial intermediate for further synthetic elaborations.[3] The presence of the 3-chlorophenyl moiety can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy.

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. It is designed for researchers and scientists in drug discovery and organic synthesis, offering not just protocols but also the causal reasoning behind the experimental choices and mechanistic pathways.

Section 1: The Strategic Approach to Synthesis

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is most efficiently achieved through the base-catalyzed intramolecular cyclization of an N-acylthiosemicarbazide intermediate. This two-step approach is robust, high-yielding, and utilizes readily available starting materials.

Retrosynthetic Analysis:

The target triazole can be disconnected at the N1-C5 and N4-C3 bonds, leading back to the linear precursor, 1-(3-chlorobenzoyl)thiosemicarbazide. This intermediate, in turn, is derived from the straightforward acylation of thiosemicarbazide with a reactive derivative of 3-chlorobenzoic acid, such as 3-chlorobenzoyl chloride. This strategy is predicated on the nucleophilicity of the nitrogen atoms in thiosemicarbazide and the subsequent intramolecular condensation driven by a basic medium.[4][5]

Overall Reaction Scheme:

The synthesis proceeds in two primary stages:

-

Formation of the Intermediate: Reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form 1-(3-chlorobenzoyl)thiosemicarbazide.

-

Cyclization: Base-catalyzed dehydrative cyclization of the intermediate to yield the final 1,2,4-triazole-3-thiol.[6]

Below is a workflow diagram illustrating the synthetic pathway.

Caption: Mechanism of base-catalyzed cyclization of N-acylthiosemicarbazide.

-

Deprotonation: The strong base (OH⁻) abstracts a proton from one of the amide or thioamide nitrogens, creating a more potent nucleophile.

-

Intramolecular Attack: The resulting anion attacks the electrophilic carbonyl carbon. This forms a five-membered heterocyclic intermediate.

-

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.

Section 4: Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A critical aspect of this molecule is its existence in a thiol-thione tautomeric equilibrium, with the thione form generally predominating in the solid state and in polar aprotic solvents like DMSO. [7]

Spectroscopic Elucidation

The following data are predicted based on known spectral characteristics of similar 1,2,4-triazole-3-thiol derivatives. [7][8][9]

| Technique | Expected Observation | Rationale |

|---|---|---|

| FT-IR (KBr, cm⁻¹) | ~3150 (N-H str), ~2600 (S-H str, weak), ~1610 (C=N str), ~1540 (N-C=S), ~780 (C-Cl str) | Confirms the presence of key functional groups: N-H of the triazole ring, C=N of the heterocycle, the thione group, and the C-Cl bond. The weak S-H band indicates the presence of the minor thiol tautomer. [7][8] |

| ¹H NMR (DMSO-d₆, ppm) | ~13.9 (s, 1H, NH), 7.5-8.0 (m, 4H, Ar-H) | The downfield signal at ~13.9 ppm is characteristic of the N-H proton of the thione tautomer. The multiplet corresponds to the four protons of the 3-chlorophenyl ring. [5][7] |

| ¹³C NMR (DMSO-d₆, ppm) | ~168 (C=S), ~145 (C5-Ar), ~133 (C-Cl), ~131, ~129, ~126 (Ar-CH) | The signal at ~168 ppm is definitive for the C=S carbon of the thione form. [7]The other signals correspond to the triazole ring carbon attached to the phenyl group and the carbons of the aromatic ring. |

| Mass Spec. (EI-MS) | m/z 211/213 (M⁺) | The molecular ion peak should appear at m/z 211. A characteristic isotopic peak [M+2] at m/z 213 with approximately one-third the intensity will be present due to the ³⁷Cl isotope. |

Physicochemical and Thermal Analysis

Elemental Analysis: For C₈H₆ClN₃S, the calculated elemental composition provides the ultimate confirmation of purity and structure.

| Element | Theoretical % |

| Carbon (C) | 45.39 |

| Hydrogen (H) | 2.86 |

| Nitrogen (N) | 19.85 |

| Sulfur (S) | 15.15 |

Thermal Analysis (TGA/DSC): Thermal analysis provides insights into the stability and decomposition profile of the compound. [1][10]* DSC: A sharp endothermic peak corresponding to the melting point is expected, followed by one or more exothermic peaks at higher temperatures indicating decomposition. [11]* TGA: The thermogram would likely show thermal stability up to its melting point, followed by a single or multi-step degradation process, resulting in a final residual mass. [1][12]The study of these parameters is crucial for assessing the material's suitability for applications where thermal stability is a factor.

Section 5: Potential Applications and Future Directions

Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their significant biological activities. [13]The title compound, this compound, is a promising candidate for screening against various microbial strains, including Gram-positive and Gram-negative bacteria. [3][14]The thiol group is a key functional handle, allowing for S-alkylation to generate a library of derivatives with potentially modulated activity, solubility, and pharmacokinetic profiles. Future work should focus on synthesizing such derivatives and performing comprehensive structure-activity relationship (SAR) studies to identify lead compounds for further development in antimicrobial drug discovery programs.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route to this compound. By providing a step-by-step protocol, mechanistic rationale, and a comprehensive characterization framework, this document serves as a valuable resource for researchers. The established methodology ensures high purity and yield, enabling further investigation into the promising biological potential of this important heterocyclic compound.

References

[15]GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. University of Santiago de Compostela. Retrieved from [4]ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Retrieved from [1]Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. Retrieved from [Link] [6]Taylor & Francis Online. (n.d.). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Retrieved from [7]Frontiers. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [10]Godhani, D. R., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 592-601. Retrieved from [Link] [16]ResearchGate. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Retrieved from [5]National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [17]ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions. Retrieved from [18]National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [19]National Institutes of Health. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Retrieved from [11]RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from [20]ResearchGate. (n.d.). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. Retrieved from [12]Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from [13]National Institutes of Health. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [2]Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [8]MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [3]National Institutes of Health. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [21]KTU AVES. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [14]Prafulla M. Sabale & Pooja Mehta. (n.d.). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Parul Institute of Pharmacy. [22]Shah, M. H., et al. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgeh0CV2f27xjzaEzGR-Vje9iagQpOopAqZOP8pedYo3ch8UfXk-KvxDd1YiswfYeSELsn44idymjkjGUQdBJfL46gAgV37IsN4PjyDBsKAm8fydELtL6r8HAki54rV7kzFExeTy7mppp2eMxiv4VadqjvtA== [9]Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMooGTCCxgu8f4ulAx1TReaL02ztb7KwOskPRMD-uzurKw3xitRzo2Ges0QBpOj1DUO77-QwLA0ZPuCs-mztpvbcA4FcQV8aV4jUM52IoP0mrqXT3e88BqqIzqy8pGtK1Wyq60Eep0NAynAUnae6N8YIIkdJRu2FcTFGtNUW8mZcZMhOjf7uq0sDNEf4VJyngoQ_0i8gIzl4_H0EYeHW_xBctL08ubdPBtwSkh2nOvq65TrqRvLoYW2hTiKhjDyxxqX7PHaMdqd7hh2yz518SjSHaNj8Y31fId9-QwHS7agQUvtqZwztIJ_qtdwdaq8-pIHV5xpQNv1gw= [23]ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Ywf_In-Bk0IwK9AsumZpWGrK0W5s7RQ_ii9eyMYVjYFJc9_zTbBcU2cFJbl2vsmvWdsJAcQpDNJakzkd5J8d20x4_X7xPWJcpFB7WsdfPy8KgoYsGfaI-7As7nOWHLy7ccLjall3iFWicwynW02OGqOzjaiU_fWqz56ec0oiKDvUqznu8iBRfkElatFHYY36ZX42XKT4B-14FCY2S7hY6afZonrHBTPIaQuhugtWLFaWlLc= [24]ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZLb8s7n7yMOf6MxUrJNDNwLokohUNRwELMcsgOq3aLi3RS0FAqXx37ukGP04A5LioaTMdt67cDCgfe1JjJcXIy-pdN79hvwUBa73wtKQfK7-DLKLBQjFDXpfLkqabr4IFYXLB366AoY-fQ3sCRIkQVSoGw3rQ6sZEZAJje88sQ5zAh-6-7y4uEA5G-C_mHUgeTlGbJkBE6zWm0b5oS6Y01vu7gHNwsfBIAUEfbcL6EveztKjD6B2BlnQwI7hi3rMTbIb5-6VT305au9Zim1-RC78qTSA-CTubNlAU9FoR3Rc==

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. jocpr.com [jocpr.com]

- 11. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. connectjournals.com [connectjournals.com]

- 15. Synthesis: cyclization of thiosemicarbazones | GIQIMO [giqimo.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 22. nepjol.info [nepjol.info]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and materials chemistry. The structural elucidation of such molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This document details the application of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy for the unambiguous characterization of this target compound. Beyond procedural steps, this guide emphasizes the causal reasoning behind experimental choices and the integrated interpretation of multimodal spectroscopic data, offering researchers and drug development professionals a robust methodology for analysis.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The functionalization of this ring system, particularly with thiol and substituted phenyl groups, can significantly modulate its physicochemical and pharmacological profile. This compound is one such derivative, whose chlorine substitution and thiol group offer potential for diverse biological interactions and further synthetic modification.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical development. Spectroscopic techniques provide a non-destructive, detailed view into the molecular architecture. This guide presents an integrated approach, leveraging the strengths of FT-IR for functional group identification, UV-Vis for analyzing electronic transitions, and NMR for mapping the precise atomic connectivity and chemical environment. By synthesizing data from these orthogonal techniques, a complete and validated structural assignment can be achieved.

Molecular Structure & Tautomerism

This compound can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these forms is a critical aspect of its chemistry. Spectroscopic evidence, particularly from FT-IR and NMR, is crucial for determining the predominant tautomer in a given state (solid or solution).[3][4] In the solid state and in many common solvents, the thione form is often favored due to its thermodynamic stability.[5]

Spectroscopic Characterization: A Multi-faceted Approach

An integrated analysis using FT-IR, UV-Vis, and NMR spectroscopy is essential for the complete and unambiguous structural elucidation of this compound.

4.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying their presence. For the target molecule, key vibrational bands will confirm the presence of the triazole ring, the aromatic ring, the C-Cl bond, and, crucially, help distinguish between the thione (C=S, N-H) and thiol (S-H, C=N) tautomers.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: The presence of the thione tautomer is strongly suggested by characteristic N-H stretching and C=S stretching bands, along with the absence of a distinct S-H band. [6]

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H groups within the triazole ring.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) correspond to the C-H bonds on the chlorophenyl ring.

-

S-H Stretching (Thiol form): The absence of a weak absorption band around 2550-2600 cm⁻¹ argues against the significant presence of the thiol tautomer in the solid state. [6][7]* C=N Stretching: A strong absorption peak in the 1600-1620 cm⁻¹ region is characteristic of the C=N double bond within the triazole ring. [7]* C=S Stretching (Thione form): A band in the range of 1250-1300 cm⁻¹ can be attributed to the C=S (thione) group.

-

C-Cl Stretching: A strong band in the fingerprint region, typically around 700-800 cm⁻¹, is indicative of the C-Cl bond.

4.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) provides information about the electronic structure and conjugation within the molecule. The triazole and phenyl rings contain π-systems, leading to characteristic π→π* and n→π* transitions.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.

-

Solution Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/10 mL). From this, prepare a working solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation: Heterocyclic thiones typically exhibit distinct absorption bands. [5]

-

π→π Transitions:* Expect strong absorption bands in the 250-290 nm range, corresponding to electronic transitions within the conjugated system of the triazole and chlorophenyl rings. [5]* n→π Transitions:* A weaker absorption band, often appearing as a shoulder at a longer wavelength (e.g., >290 nm), may be attributed to the n→π* transition involving the non-bonding electrons on the sulfur and nitrogen atoms. [5]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Key parameters include an appropriate number of scans, relaxation delay, and pulse angle.

Data Interpretation:

-

N-H Proton: A broad, exchangeable singlet is expected at a downfield chemical shift, typically in the range of δ 13.0-14.5 ppm in DMSO-d₆. [6][8]This is highly characteristic of the N-H proton in the thione tautomer of a triazole-thiol. Its broadness is due to quadrupole coupling with the adjacent nitrogen and chemical exchange.

-

S-H Proton (Thiol form): The absence of a signal in the typical S-H region (around δ 3-5 ppm) further supports the predominance of the thione form in solution. [7]* Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to distinct splitting patterns that can be analyzed to confirm the 'meta' substitution.

¹³C NMR Spectroscopy

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.

Data Interpretation:

-

C=S Carbon (Thione): The most downfield signal, typically in the range of δ 165-175 ppm, is assigned to the thione carbon (C3). [2]Its position is highly indicative of the C=S double bond.

-

Triazole Ring Carbon (C5): The other carbon in the triazole ring (C5), attached to the chlorophenyl group, will resonate at a different downfield position, typically around δ 150-155 ppm. [7]* Aromatic Carbons: Six distinct signals are expected for the 3-chlorophenyl ring. The carbon directly attached to the chlorine atom (C-Cl) will be influenced by chlorine's electronegativity and will have a characteristic shift. The other carbons will appear in the typical aromatic region of δ 120-140 ppm.

Integrated Spectroscopic Data Summary

The power of this multi-technique approach lies in the convergence of evidence. Data from each analysis should be cross-correlated to build a self-validating structural assignment.

Table 1: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation | Structural Implication |

| FT-IR | N-H Stretch | Broad band, ~3100-3300 cm⁻¹ | Presence of N-H group in the triazole ring (Thione form). |

| S-H Stretch | Absence of a weak band around 2550-2600 cm⁻¹ | Absence of significant Thiol tautomer. | |

| C=N Stretch | Strong band, ~1600-1620 cm⁻¹ | Confirms the triazole ring structure. | |

| C=S Stretch | Band around 1250-1300 cm⁻¹ | Presence of the thione functional group. | |

| UV-Vis | λ_max (π→π*) | Strong absorption, ~250-290 nm | Confirms conjugated aromatic and heterocyclic system. |

| ¹H NMR | N-H Proton | Broad singlet, δ ~13.0-14.5 ppm (in DMSO-d₆) | Unambiguous evidence for the thione tautomer. |

| Aromatic Protons | Multiplet, δ ~7.0-8.0 ppm (4H) | Confirms the presence and substitution pattern of the chlorophenyl ring. | |

| ¹³C NMR | C=S Carbon | Signal at δ ~165-175 ppm | Unambiguous evidence for the thione carbon. |

| Triazole & Aromatic Carbons | Signals in the δ 120-155 ppm range | Provides a complete carbon skeleton map. |

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic application of FT-IR, UV-Vis, and NMR spectroscopy. The combined data provides irrefutable evidence for the assigned structure and strongly indicates that the thione tautomer is the predominant form in both the solid state and in common deuterated solvents. This guide provides a robust, field-proven framework for researchers, ensuring the scientific integrity and accuracy required for advanced research and drug development applications.

References

-

Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available at: [Link]

-

Abdulrasool, M. M., et al. (2012). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1109-1117. Available at: [Link]

-

Demirbaş, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. Available at: [Link]

-

Bavane, R. G., et al. (2023). Spectroscopic Studies of Some N-Heterocyclic Compounds. Journal of Technology, 11(8), 126-133. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Wiley-VCH. Available at: [Link]

-

Ahmad, S., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-12. Available at: [Link]

-

Saeed, S., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9390. Available at: [Link]

-

Reddy, T. S., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic functionalities with 3,4-dihydro-2H-pyran. RSC Advances, 6(82), 78953-78959. Available at: [Link]

-

Shingare, M. S., & Joshi, P. P. (2013). NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and their Hybrid Systems. National Chemical Laboratory. Available at: [Link]

-

SpectraBase. (n.d.). 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. Wiley-VCH. Available at: [Link]

-

Singh, P., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(5). Available at: [Link]

-

Demirbaş, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

-

Lesyk, R., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 23(11), 2775. Available at: [Link]

-

Cvetkovski, A., et al. (2011). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 179-188. Available at: [Link]

-

Sałdyka, M., & Mielke, Z. (2020). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 22(20), 11356-11369. Available at: [Link]

-

Sałdyka, M., & Mielke, Z. (2020). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. ResearchGate. Available at: [Link]

-

Al-mijbari, K., et al. (2024). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 14(1), 1-19. Available at: [Link]

-

Al-Majidi, S. M. H., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry, 67(1), 329-338. Available at: [Link]

-

Tretyakov, B. A., et al. (2018). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. Available at: [Link]

-

Demirbaş, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PubMed. Available at: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02230D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1,2,4-Triazole-3-Thiol Derivatives in Drug Discovery

Foreword: Bridging Theory and Application in Modern Drug Development

The 1,2,4-triazole moiety, particularly its 3-thiol derivatives, represents a privileged scaffold in medicinal chemistry. These heterocyclic compounds form the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of this scaffold lies in its unique electronic and structural features, which allow for diverse interactions with biological targets.[3] Understanding these features at a molecular level is paramount for the rational design of more potent and selective drug candidates.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who wish to leverage the power of quantum chemical calculations to elucidate the structure-activity relationships (SAR) of 1,2,4-triazole-3-thiol derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a cohesive narrative that explains the causality behind our computational choices. We will explore how theoretical calculations, when validated by experimental data, become an indispensable tool in the modern drug discovery pipeline.

Part 1: The Theoretical Foundation: Why Quantum Chemistry Matters

Before delving into the practical "how-to," it is crucial to understand the theoretical underpinnings of our computational approach. This understanding is what separates a technician from a scientist, allowing for informed decisions and troubleshooting.

Density Functional Theory (DFT): The Workhorse of Molecular Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][4] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This efficiency, without a significant compromise in accuracy for many systems, makes it the workhorse for computational studies of medium-sized organic molecules like our triazole derivatives.

The choice of a functional and a basis set is critical in any DFT calculation.

-

Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided reliable results that correlate well with experimental data for geometries and vibrational frequencies.[6][7][8][9]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions but at a higher computational cost. A commonly used and well-balanced basis set for these types of molecules is 6-311++G(d,p) , which provides a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential hydrogen bonding.[10][11]

Frontier Molecular Orbitals (HOMO-LUMO): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[5][12]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule.[5][13] A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[12]

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a detailed picture of the electron density distribution in a molecule.[6][14] It allows us to investigate charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. This is particularly useful for understanding the stability of different tautomeric forms (thiol vs. thione) and for identifying key atomic sites for intermolecular interactions.[6][14][15]

Part 2: The Computational Workflow: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for conducting quantum chemical calculations on a 1,2,4-triazole-3-thiol derivative. We will use the widely adopted Gaussian software package for calculations and GaussView for molecular building and visualization.[13][16]

Experimental Protocol: Quantum Chemical Characterization

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of a 1,2,4-triazole-3-thiol derivative.

Step 1: Molecular Structure Preparation

-

Launch GaussView.[16]

-

Using the molecule builder, construct the 1,2,4-triazole-3-thiol derivative of interest. Ensure correct atom types and connectivity.

-

Perform a preliminary "Clean" of the structure using the built-in mechanics force field in GaussView to obtain a reasonable starting geometry.

-

Save the initial structure as a Gaussian input file (.gjf).

Step 2: Geometry Optimization and Frequency Calculation Setup

-

Open the saved .gjf file in a text editor or directly in the Gaussian setup window in GaussView.

-

The "route section" (the line starting with #) defines the calculation. For a reliable geometry optimization and frequency calculation, the following keywords are recommended: #p Opt Freq B3LYP/6-311++G(d,p) Pop=NBO

-

#p: Prints extra output.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it provides the data for simulating the IR spectrum.

-

B3LYP/6-311++G(d,p): Specifies the DFT method (B3LYP functional and 6-311++G(d,p) basis set).[7][10]

-

Pop=NBO: Requests a Natural Bond Orbital analysis to be performed.[6][14]

-

-

Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

-

Save the input file and submit the calculation to Gaussian.[16]

Step 3: Analysis of the Optimized Geometry and Vibrational Frequencies

-

Once the calculation is complete, open the output file (.log or .out) in GaussView.

-

Verify Optimization: Check the end of the output file for the message "Normal termination of Gaussian...". Scroll up to confirm that the optimization converged.

-

Confirm Minimum Energy Structure: Open the "Vibrations" tab in GaussView. The list of vibrational frequencies should all be positive values. The presence of an imaginary frequency (a negative value) indicates that the optimized structure is a transition state, not a minimum, and requires further investigation.

-

Analyze Geometric Parameters: Use the inquiry tools in GaussView to measure key bond lengths, bond angles, and dihedral angles. This data can be compared with experimental crystallographic data if available.[7]

Step 4: Analysis of Electronic Properties

-

HOMO-LUMO Analysis: In the output file, search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last value in the occupied list is the HOMO energy, and the first value in the virtual list is the LUMO energy. Calculate the energy gap (ΔE = ELUMO - EHOMO).[12][13] These orbitals can be visualized in GaussView to understand their spatial distribution.

-

NBO Analysis: The NBO analysis output is found by searching for "Natural Bond Orbitals" in the output file. This section provides information on atomic charges and donor-acceptor interactions, which can be used to understand intramolecular stability.[6][14]

Step 5: Spectroscopic Simulation

-

IR Spectrum: The vibrational frequencies and their corresponding intensities calculated in Step 2 can be used to generate a simulated IR spectrum in GaussView. This theoretical spectrum can be compared with an experimental FT-IR spectrum for structural validation.[11]

-

NMR and UV-Vis Spectra: While not included in the initial calculation, separate calculations using methods like GIAO for NMR[10][17] and TD-DFT for UV-Vis[17] can be performed on the optimized geometry to provide further correlation with experimental data.

Workflow Visualization

Caption: A flowchart of the quantum chemical calculation workflow.

Part 3: Application in Drug Design: Molecular Docking

The optimized molecular structures obtained from DFT calculations are not an end in themselves. They are a crucial starting point for further in silico studies, most notably molecular docking, which predicts how a ligand might bind to a biological target.[5][4][18]

The Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a protein or other macromolecule.[5] The goal is to find the binding mode with the lowest energy, which is assumed to be the most stable and representative of the true binding pose. The output, typically a binding energy or scoring function, provides an estimate of the binding affinity.[18]

Experimental Protocol: Molecular Docking Study

Objective: To predict the binding mode and affinity of a DFT-optimized 1,2,4-triazole-3-thiol derivative with a target protein.

Software: AutoDock Tools and AutoDock Vina are widely used, powerful, and freely available tools for this purpose.

Step 1: Ligand Preparation

-

Use the optimized structure (from the DFT calculation) of the triazole derivative. This is a critical step, as the accuracy of the docking is highly dependent on the input ligand conformation.

-

Open the optimized structure in AutoDock Tools.

-

Assign polar hydrogens and Gasteiger charges.

-

Set the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the .pdbqt format.

Step 2: Protein Preparation

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[4]

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared protein in the .pdbqt format.

Step 3: Grid Box Definition

-

Define a "grid box" that encompasses the active site of the protein. This box defines the search space for the docking algorithm. The size and center of the grid box should be large enough to accommodate the ligand and allow for free rotation.

Step 4: Running the Docking Simulation

-

Use AutoDock Vina to perform the docking. Vina will systematically search for the best binding poses of the ligand within the defined grid box.

-

The output will be a set of predicted binding poses, each with a corresponding binding energy (in kcal/mol). The more negative the binding energy, the stronger the predicted interaction.

Step 5: Analysis of Docking Results

-

Visualize the predicted binding poses using software like PyMOL or Discovery Studio.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

-

The binding energy and the nature of the interactions provide valuable insights into the potential mechanism of action and can guide further optimization of the ligand structure.

Integrated Workflow Visualization

Caption: The synergy between DFT and molecular docking in drug design.

Part 4: Data Presentation and Interpretation

Effective communication of computational results is as important as the calculations themselves. Clear, concise presentation in tables and visualizations is key.

Tabular Data Summary

Quantitative data should be summarized in tables for easy comparison.

Table 1: Selected DFT-Calculated Quantum Chemical Parameters for a Hypothetical 1,2,4-Triazole-3-thiol Derivative

| Parameter | Value | Unit | Significance |

| Total Energy | -1234.5678 | Hartrees | Thermodynamic stability |

| EHOMO | -6.789 | eV | Electron-donating ability |

| ELUMO | -1.234 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.555 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.45 | Debye | Molecular polarity |

Table 2: Representative Molecular Docking Results

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Aromatase (e.g., 3EQM) | -9.5 | PHE221, TRP224, MET374 |

| Derivative B | Tubulin (e.g., 1SA0) | -8.2 | CYS241, LEU248, VAL318 |

Molecular Visualizations

Visualizations provide qualitative insights that numbers alone cannot.

-

Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution across a molecule. Red regions indicate areas of negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). MEP maps are invaluable for predicting sites of intermolecular interactions.[11][13]

-

Orbital Visualizations: Visualizing the HOMO and LUMO provides a clear picture of where the frontier electrons are located, offering direct insight into the regions of the molecule involved in chemical reactions and charge transfer.

Conclusion: A Powerful Synergy for Future Discoveries

This guide has outlined a robust and validated workflow for the quantum chemical investigation of 1,2,4-triazole-3-thiol derivatives. By integrating Density Functional Theory for accurate molecular characterization with molecular docking for predicting biological interactions, researchers can gain profound insights into the structure-activity relationships of these vital therapeutic scaffolds. This computational synergy not only accelerates the discovery process but also enables a more rational, targeted approach to drug design. The principles and protocols detailed herein provide a solid foundation for scientists to explore the vast chemical space of triazole derivatives and unlock their full therapeutic potential.

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]

-

Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

-

Krasavin, M., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5001. [Link]

-

Othman, S. I., et al. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(9), 3624-3635. [Link]

-

Dimova, V., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Magnetic Resonance in Chemistry, 55(10), 915-925. [Link]

-

Geronikaki, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(16), 4961. [Link]

-

Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate. [Link]

-

Abosadiya, H. M., et al. (2018). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Journal of Molecular Structure, 1151, 315-326. [Link]

-

Karabacak, M., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Journal of Spectroscopy, 2016, 1-14. [Link]

-

Fassihi, A., et al. (2016). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemical Research and Pharmaceutical Sciences, 3(6), 1-7. [Link]

-

Abdel-Gawad, H., et al. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Advances, 13(34), 23645-23667. [Link]

-

Aygün, M., et al. (2019). 1,2,4-triazole derivative with Schiff base; Thiol-thione tautomerism, DFT study and Antileishmanial activity. Journal of Molecular Structure, 1184, 461-469. [Link]

-

Yurttas, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(5), 8459-8476. [Link]

-

Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]

-

Omer, R. A., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Digest Journal of Nanomaterials and Biostructures, 16(4), 1281-1294. [Link]

-

Al-Otaibi, J. S., et al. (2021). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal of Chemistry, 2021, 1-10. [Link]

-

Shakir, R. M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 501-508. [Link]

-

Lu, L., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. International Journal of Molecular Sciences, 10(2), 485-497. [Link]

-

Popović, J., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia, 70(1), 163-177. [Link]

-

El-Gammal, O. A., et al. (2021). Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. Scientific Reports, 11(1), 1-17. [Link]

-

El-Sayed, M. E. A., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-Triazole Conjugates. ACS Omega, 5(47), 30589-30602. [Link]

-

Pylypenko, O. O., et al. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]

-

Arshad, M., et al. (2020). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 1(4), 1-10. [Link]

-

Al-Hussain, S. A., et al. (2020). Calculated HOMO and LUMO orbitals for compounds 4-9 by (B3LYP/6-311++G(d,p)) level of theory in the gas phase. ResearchGate. [Link]

-

Kumar, D., et al. (2013). Molecular structure and vibrational and chemical shift assignments of 3-(2-Hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-(4H)-thione by DFT and ab initio HF calculations. Journal of Molecular Structure, 1035, 303-311. [Link]

-

El-Sayed, M. E. A., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Conjugates. ACS Publications. [Link]

-

Li, F., et al. (2014). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 19(12), 20531-20546. [Link]

-

Al-Ojaimy, M. A. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences, 2(4), 1-10. [Link]

-

Mel'nikova, N. N., et al. (1973). Vibrational spectra and structure of 1,2,4-triazole derivatives. Chemistry of Heterocyclic Compounds, 9(9), 1154-1158. [Link]

-

Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1007. [Link]

Sources

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.box [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. comp.chem.umn.edu [comp.chem.umn.edu]

- 17. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijcrcps.com [ijcrcps.com]

Tautomeric forms of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Tautomeric Forms of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in numerous pharmacologically active agents, and understanding its fundamental chemical properties, such as tautomerism, is critical for rational drug design.[1][2] Different tautomers exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capability, and molecular geometry, which directly influence their interaction with biological targets.[2][3] This guide delves into the structural nuances of the predominant thione and thiol tautomers, outlines robust experimental and computational methodologies for their characterization, and discusses the environmental factors that influence their equilibrium. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize the tautomeric forms of this and related heterocyclic systems.

The Principle of Thione-Thiol Tautomerism in 1,2,4-Triazoles

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers. In the case of 1,2,4-triazole-3-thiol derivatives, the most significant equilibrium is the prototropic tautomerism between the thione and thiol forms. This involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H). This form is generally more polar.

-

Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an aromatic triazole ring.

The position of this equilibrium is not static; it is dynamically influenced by the molecule's environment, including the solvent, temperature, concentration, and pH.[4][5] For many 5-substituted-4H-1,2,4-triazole-3-thiols, the thione form is the predominant species in both the solid state and in polar solvents, a preference driven by factors including increased stability from intermolecular hydrogen bonding and favorable dipole interactions.[4][6][7][8]

Below is a diagram illustrating the primary tautomeric equilibrium for the title compound.

Caption: Thione-thiol equilibrium of the title compound.

Experimental Methodologies for Tautomer Characterization

Determining the predominant tautomeric form in a given state (solid or solution) requires a multi-faceted analytical approach. Relying on a single technique can be misleading. The following section details the most effective, self-validating spectroscopic and analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric forms in solution. The chemical shifts of key protons (¹H NMR) and carbon atoms (¹³C NMR) provide definitive fingerprints for each isomer.

Expertise & Causality: The key distinction lies in the location of the labile proton. An N-H proton in the thione form is significantly deshielded due to the electronic environment of the triazole ring and typically appears far downfield. Conversely, an S-H proton of the thiol form resonates much further upfield. In ¹³C NMR, the chemical shift of the carbon attached to the sulfur is highly indicative; a C=S double bond (thione) resonates at a much lower field than a C-S single bond (thiol).

| Nucleus | Tautomeric Form | Characteristic Chemical Shift (δ, ppm) | Rationale |

| ¹H | Thione | ~13.0 - 14.0 (N-H) | Deshielded proton on electronegative nitrogen in a heterocyclic ring.[3] |

| ¹H | Thiol | ~1.1 - 4.0 (S-H) | Proton on less electronegative sulfur; signal is often broad and may be unobserved due to exchange.[3] |

| ¹³C | Thione | ~165 - 170 (C=S) | Deshielded carbon of the thiocarbonyl group.[3][9] |

| ¹³C | Thiol | ~145 - 155 (C-S) | Shielded carbon in an aromatic system attached to sulfur. |

Trustworthy Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Scientist's Note: DMSO-d₆ is an excellent choice as its polarity favors the thione form and its ability to hydrogen bond slows down the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal.

-

-

Acquisition (¹H): Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 13 and 15 ppm. The presence of a singlet in this region is strong evidence for the N-H proton of the thione tautomer.[8][10]

-

Acquisition (¹³C): Acquire a proton-decoupled ¹³C NMR spectrum. A signal in the 165-170 ppm range is a definitive marker for the C=S carbon of the thione form.[3][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent method for probing the functional groups present in a molecule, providing direct evidence of the C=S versus S-H bonds, particularly in the solid state.

Expertise & Causality: The vibrational frequencies of bonds are determined by the masses of the connected atoms and the bond strength. A C=S double bond is stronger than a C-S single bond, and its stretching vibration appears at a characteristic frequency. The S-H bond has a very distinct, albeit weak, stretching frequency that is a hallmark of the thiol tautomer.

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Appearance |

| N-H stretch | Thione | 3100 - 3460 | Broad to medium |

| S-H stretch | Thiol | 2550 - 2650 | Sharp, weak |

| C=N stretch | Both | 1560 - 1650 | Medium to strong |

| C=S stretch | Thione | 1250 - 1340 | Medium to strong |

Trustworthy Protocol: Solid-State FT-IR Analysis (ATR or KBr)

-

Sample Preparation: Ensure the sample is completely dry to avoid interference from water O-H bands.

-

For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For Potassium Bromide (KBr) Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis & Validation:

-

Look for a sharp, weak band in the 2550-2650 cm⁻¹ region. Its presence is unambiguous proof of the thiol (S-H) form.[3][11]

-

Its absence, coupled with the presence of a strong band around 1250-1340 cm⁻¹ (C=S) and a broader band above 3100 cm⁻¹ (N-H), confirms the predominance of the thione form in the solid state.[3]

-

X-ray Crystallography

For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard. It provides precise atomic coordinates and bond lengths, leaving no ambiguity about the tautomeric form.

Expertise & Causality: This technique maps the electron density in a crystal, allowing for the direct visualization of atomic positions. The location of the hydrogen atom (on nitrogen or sulfur) and the measurement of the carbon-sulfur bond length (double bond vs. single bond) provide an unequivocal assignment. For related 1,2,4-triazole-3-thione structures, X-ray analysis has consistently confirmed the thione tautomer in the crystalline state.[8][9]

Computational Chemistry: A Predictive and Supportive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stability of tautomers and corroborating experimental findings.

Expertise & Causality: DFT methods calculate the electronic structure and energy of a molecule. By comparing the computed Gibbs free energies (ΔG) of the optimized geometries of each tautomer, one can predict which form is thermodynamically more stable. Gas-phase calculations indicate the intrinsic stability, while including a solvent continuum model (like SMD or PCM) predicts stability in solution. For 1,2,4-triazole-3-thione systems, DFT calculations consistently show the thione form to be the most stable tautomer in the gas phase.[7]

Trustworthy Protocol: DFT-Based Stability Analysis

-

Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular editor.

-

Geometry Optimization & Frequency Calculation: Perform a full geometry optimization and frequency calculation for each tautomer using a reliable DFT method, such as B3LYP with a 6-311++G(d,p) basis set.[1][12]

-

Scientist's Note: A frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the thermal corrections needed for Gibbs free energy.

-

-

Solvation Effects: To model a solution environment, repeat the optimization using a continuum solvation model (e.g., SMD with the solvent specified as DMSO).

Caption: Integrated workflow for tautomer characterization.

Conclusion and Outlook

For professionals in drug development, this is a critical insight. The thione form presents a distinct hydrogen bond donor (N-H) and acceptor (C=S) profile compared to the thiol's S-H donor group. This difference will fundamentally alter receptor-ligand interactions, membrane permeability, and metabolic stability. Therefore, any structure-activity relationship (SAR) studies or computational docking simulations must utilize the correct, experimentally-validated tautomeric form to yield meaningful and predictive results.

References

-

Belskaya, N. P., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1483-1488. [Link]

-

Wróbel, M., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 4, 39. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Drapak, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]

-

Dobrowolski, J. C., & Karpińska, G. (2005). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 715(1-3), 135-143. [Link]

-

Belskaya, N. P., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8). [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Drapak, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Demchenko, A. M., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(12), 79-85. [Link]

-

ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

-

Orbital. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. quimicaorganica.org. [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]

-

Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (5 (39)), 37-51. [Link]

-

Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

-

Reva, I., et al. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. Physical Chemistry Chemical Physics, 25(22), 15151-15163. [Link]

-

Ghavanloo, J., & Shayesteh, S. F. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1145-1154. [Link]

-

Wróbel, M., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate. [Link]

-

Shrestha, A., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 59(1), 59-72. [Link]

-

Titi, A., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(19), 6296. [Link]

-

Titi, A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1321. [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Wieczorek, M., et al. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 25(23), 5768. [Link]

-

Chmielewska, E., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 745-751. [Link]

-

Ceran, H., et al. (2000). 5-Furan-2yl[1][4][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][4] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 5(3), 549-555. [Link]

-

Singh, R. B., & Kumar, A. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(2), 266-271. [Link]

-

Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Marmara Pharmaceutical Journal, 25(3), 438-445. [Link]

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scispace.com [scispace.com]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid [mdpi.com]

- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 10. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of the heterocyclic compound 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This molecule belongs to a class of nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the causality behind methodological choices.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group at the 3-position and an aryl substituent at the 5-position, as seen in this compound, often enhances or modulates these biological effects. The presence of the chlorine atom on the phenyl ring can further influence the molecule's lipophilicity, electronic properties, and metabolic stability, making it a compelling candidate for further investigation in drug discovery programs. This guide will delve into the essential physicochemical characteristics of this compound, providing a foundation for its rational application in research and development.

Synthesis and Mechanism

The synthesis of 5-aryl-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically proceeding through the cyclization of a thiosemicarbazide precursor.[1] The general synthetic pathway offers a robust and versatile method for accessing a variety of substituted triazoles.

Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a two-step process starting from 3-chlorobenzohydrazide.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[2]

Step 1: Synthesis of Potassium 3-(3-chlorobenzoyl)dithiocarbazate

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Base and Carbon Disulfide: To this solution, add a solution of potassium hydroxide (0.1 mol) in absolute ethanol (50 mL) dropwise while cooling the flask in an ice bath. After the addition of KOH is complete, add carbon disulfide (0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Isolation: The precipitated potassium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Causality: The basic conditions created by potassium hydroxide are essential for the deprotonation of the hydrazide, facilitating the nucleophilic attack on the carbon disulfide. The use of absolute ethanol ensures an anhydrous environment, preventing unwanted side reactions.

Step 2: Cyclization to this compound

-

Reaction Setup: Suspend the potassium 3-(3-chlorobenzoyl)dithiocarbazate (0.08 mol) in water (150 mL) in a 500 mL round-bottom flask.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.16 mol) to the suspension.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The completion of the reaction can be monitored by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6.

-

Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol to afford the pure this compound.

Causality: The hydrazine hydrate acts as a nucleophile, attacking the thiocarbonyl group and initiating an intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable 1,2,4-triazole ring. Acidification of the reaction mixture protonates the thiol group, leading to the precipitation of the final product.

Physicochemical Characterization

The comprehensive characterization of this compound is crucial for its identification, purity assessment, and understanding its behavior in various experimental settings.

General Properties

| Property | Predicted/Observed Value |

| Molecular Formula | C8H6ClN3S |

| Molecular Weight | 211.67 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not available. For the isomeric 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a melting point is not explicitly stated in the provided search results. However, related compounds have melting points in the range of 180-270°C.[1] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and non-polar solvents. |

| pKa | Not available. For the isomeric 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a predicted pKa of 8.21±0.20 is reported. |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Absorptions:

-

N-H stretch: A broad peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the triazole ring.

-

S-H stretch: A weak absorption around 2550-2600 cm⁻¹ indicating the presence of the thiol group.

-

C=N stretch: A sharp peak in the range of 1600-1620 cm⁻¹ characteristic of the C=N bond within the triazole ring.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond on the phenyl ring.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-